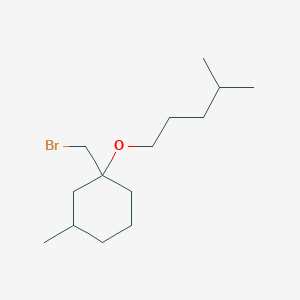![molecular formula C8H5ClF3NO B15308815 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone is a chemical compound with the molecular formula C8H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group activates the pyridine ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted pyridines with various functional groups.
Nucleophilic Substitution: Derivatives with different nucleophiles replacing the chlorine atom.
Oxidation and Reduction: Corresponding acids or alcohols depending on the reaction conditions.
Applications De Recherche Scientifique
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor in various biochemical pathways. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H5ClF3NO |
|---|---|
Poids moléculaire |
223.58 g/mol |
Nom IUPAC |
2-chloro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2 |
Clé InChI |
JMJBAADQMVAIDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)

![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)

![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)





![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)

![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
